molecular formula C21H28FN3 B5767670 N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline

N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline

Cat. No.: B5767670
M. Wt: 341.5 g/mol
InChI Key: BPXSPISGMOLMCO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline: is a chemical compound with the molecular formula C21H28FN3. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a piperazine ring substituted with a fluorophenyl group and an aniline moiety, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline typically involves the reaction of N,N-diethylaniline with 4-(4-fluorophenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the aniline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the piperazine ring or the fluorophenyl group. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The compound can participate in substitution reactions, especially at the aniline and piperazine sites.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes .

Comparison with Similar Compounds

  • N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline
  • N,N-diethyl-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]aniline
  • N,N-diethyl-4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]aniline

Uniqueness: N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific interactions with biological targets or in the synthesis of materials with unique properties .

Properties

IUPAC Name

N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3/c1-3-24(4-2)20-9-5-18(6-10-20)17-23-13-15-25(16-14-23)21-11-7-19(22)8-12-21/h5-12H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXSPISGMOLMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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